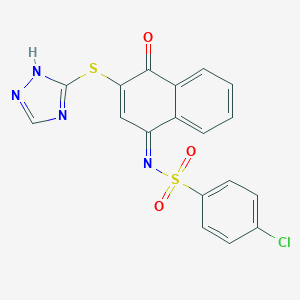
N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research. DNBS is a sulfonamide compound that is commonly used as a hapten to induce delayed-type hypersensitivity (DTH) in animal models.
作用机制
DNBS induces N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide by covalently binding to proteins in the skin and forming DNBS-protein conjugates. These conjugates are recognized by T cells as foreign antigens, leading to the activation of T cells and the release of cytokines. The cytokines recruit other immune cells to the site of antigen exposure, leading to inflammation and tissue damage.
Biochemical and Physiological Effects:
DNBS-induced this compound has been shown to cause a variety of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma, interleukin-2, and tumor necrosis factor-alpha, as well as the infiltration of immune cells such as macrophages, T cells, and neutrophils into the site of antigen exposure. DNBS-induced this compound has also been shown to cause tissue damage and edema.
实验室实验的优点和局限性
One advantage of using DNBS-induced N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide in lab experiments is that it provides a well-defined model of immune response that can be easily manipulated and controlled. DNBS-induced this compound is also relatively easy to induce and can be used in a variety of animal models. However, one limitation of using DNBS-induced this compound is that it is a localized immune response that may not accurately reflect the systemic effects of immune activation. Additionally, the immune response induced by DNBS may not be representative of other types of immune responses.
未来方向
There are many potential future directions for research on DNBS. One area of interest is the development of new compounds that can induce N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide with greater specificity and potency. Another area of interest is the use of DNBS-induced this compound to study the role of immune cells in the pathogenesis of various diseases. Finally, DNBS-induced this compound may be useful in the development of new therapies for immune-related disorders.
合成方法
The synthesis of DNBS involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 1,2-dihydroacenaphthylene in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain DNBS as a white crystalline powder.
科学研究应用
DNBS is commonly used in scientific research as a hapten to induce N-(1,2-dihydro-5-acenaphthylenyl)-2,4,6-trimethylbenzenesulfonamide in animal models. This compound is a type of immune response that occurs when T cells recognize a specific antigen and release cytokines that recruit other immune cells to the site of antigen exposure. DNBS-induced this compound has been used to study the mechanisms of T cell activation and the role of cytokines in immune responses. DNBS-induced this compound has also been used to study the effects of various drugs and compounds on the immune system.
属性
分子式 |
C21H21NO2S |
|---|---|
分子量 |
351.5 g/mol |
IUPAC 名称 |
N-(1,2-dihydroacenaphthylen-5-yl)-2,4,6-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C21H21NO2S/c1-13-11-14(2)21(15(3)12-13)25(23,24)22-19-10-9-17-8-7-16-5-4-6-18(19)20(16)17/h4-6,9-12,22H,7-8H2,1-3H3 |
InChI 键 |
IEWFLISZFADZRD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C3C=CC=C4C3=C(CC4)C=C2)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C3CCC4=C3C2=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-2-thiophenesulfonamide](/img/structure/B280789.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![2-Methoxyethyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280799.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280804.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)
![4-fluoro-2-methyl-N-(9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280808.png)
![Ethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280809.png)

![4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B280814.png)
